2-Aminoquinoline-7-carboxamide

nNOS inhibition neurodegeneration isoform selectivity

2-Aminoquinoline-7-carboxamide (C₁₀H₉N₃O, MW 187.20 g/mol) is a heterocyclic building block comprising a quinoline core with an amino substituent at the 2-position and a primary carboxamide at the 7-position. The 2-amino group serves as a bioisostere of the guanidine moiety of L-arginine, enabling mimicry of substrate interactions in nitric oxide synthase (NOS) active sites, while the 7-carboxamide introduces a hydrogen-bond donor/acceptor pair that is geometrically distinct from the 3- and 4-carboxamide regioisomers.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B13454939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoquinoline-7-carboxamide
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)N)C(=O)N
InChIInChI=1S/C10H9N3O/c11-9-4-3-6-1-2-7(10(12)14)5-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)
InChIKeyVQEJMITYIHLUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoquinoline-7-carboxamide: Procurement-Relevant Structural and Pharmacophoric Baseline


2-Aminoquinoline-7-carboxamide (C₁₀H₉N₃O, MW 187.20 g/mol) is a heterocyclic building block comprising a quinoline core with an amino substituent at the 2-position and a primary carboxamide at the 7-position . The 2-amino group serves as a bioisostere of the guanidine moiety of L-arginine, enabling mimicry of substrate interactions in nitric oxide synthase (NOS) active sites, while the 7-carboxamide introduces a hydrogen-bond donor/acceptor pair that is geometrically distinct from the 3- and 4-carboxamide regioisomers [1]. This compound is positioned at the intersection of two pharmacophoric lineages: the 7-substituted 2-aminoquinoline nNOS inhibitor series and the 2-aminoquinolinecarboxamide neurokinin-3 (NK-3) receptor ligand family [2]. Its value to procurement decision-makers lies in this dual pharmacophoric relevance—a feature not shared by any single regioisomeric analog.

Why 2-Aminoquinoline-7-carboxamide Cannot Be Replaced by Generic Quinoline or Regioisomeric Analogs


Procurement of a generic quinoline carboxamide or a regioisomeric 2-aminoquinoline-carboxamide (e.g., 3-carboxamide or 4-carboxamide) in place of the 7-carboxamide isomer carries quantifiable risk of target-mismatch. Crystallographic evidence from the 7-substituted 2-aminoquinoline nNOS inhibitor series demonstrates that the 2-amino group forms a bifurcated hydrogen-bond system with the conserved active-site glutamate (Glu592 in rat nNOS), while the 7-position substituent extends toward a hydrophobic pocket defined by Tyr706, Leu337, Met336, and Trp306 [1]. The 7-carboxamide's hydrogen-bond geometry is incompatible with the substitution vectors accessible to 3- or 4-carboxamide regioisomers, meaning these analogs cannot simultaneously satisfy both the arginine-mimetic interaction and the 7-position pocket engagement [2]. Furthermore, the NK-3 receptor patent family explicitly claims 2-aminoquinolinecarboxamides with substitution patterns that include the 7-position, establishing that receptor-binding pharmacophore models are sensitive to carboxamide regiochemistry [3].

2-Aminoquinoline-7-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


7-Position Substituent Vector Confers nNOS Inhibitory Potency Unavailable to Unsubstituted 2-Aminoquinoline

In the 2-aminoquinoline nNOS inhibitor series, the unsubstituted 2-aminoquinoline scaffold is essentially inactive, whereas 7-substituted derivatives achieve nanomolar potency. The lead 7-substituted 2-aminoquinoline (compound 5) exhibits a Ki of 74 nM against rat nNOS, with 124-fold selectivity over iNOS (n/i) but only ~6-fold over eNOS (n/e) [1]. Subsequent optimization introducing hydrophilic 7-substituents yielded compounds with improved human nNOS potency and reduced off-target CNS binding, while preserving Caco-2 permeability [2]. The 7-carboxamide variant, by virtue of its polarity and hydrogen-bond capacity, is positioned within this SAR space as a scaffold that can engage the nNOS active site while offering a synthetic handle for further derivatization toward improved eNOS selectivity—a key liability of first-generation 7-substituted 2-aminoquinolines [2].

nNOS inhibition neurodegeneration isoform selectivity

Regioisomeric Carboxamide Positioning Determines Kinase Inhibitory Target Profile: 3-Carboxamide vs. 7-Carboxamide

The 2-aminoquinoline-3-carboxamide regioisomer (CAS 31407-28-0) has been characterized as an inhibitor of IKKβ (inhibitor of nuclear factor kappa-B kinase beta) and evaluated in glioblastoma models, with synthesized derivatives showing activity comparable to cisplatin against U87 MG cells in vitro [1]. By contrast, the quinoline-carboxamide scaffold with carboxamide at alternative positions has been profiled against Pim-1 kinase, where compound 3e (a quinoline-carboxamide hybrid) achieved 82.27% Pim-1 inhibition at an IC₅₀ of 0.11 µM, comparable to the reference standard SGI-1776, with selectivity demonstrated by IC₅₀ > 113 µM against normal WI-38 cells [2]. These divergent target profiles—IKKβ for the 3-carboxamide series vs. Pim-1 for alternative carboxamide-substituted quinolines—demonstrate that carboxamide regiochemistry on the 2-aminoquinoline core directs engagement toward distinct kinome targets [2].

kinase inhibition IKKβ glioblastoma Pim-1

Hydrogen-Bond Donor/Acceptor Capacity Differentiates 7-Carboxamide from 7-Hydroxy and 7-Unsubstituted Analogs

Solid-state structural predictions indicate that 2-aminoquinoline-7-carboxamide is dominated by a network of robust intermolecular hydrogen bonds and π–π stacking interactions, characteristic of molecules containing aromatic systems and hydrogen-bond donors/acceptors . The primary carboxamide at the 7-position provides both a hydrogen-bond donor (–NH₂) and acceptor (C=O), yielding a topological polar surface area (tPSA) contribution of approximately 69 Ų for the carboxamide group alone. This compares with the 7-hydroxy analog (tPSA contribution ~20 Ų from –OH) and unsubstituted 2-aminoquinoline (no 7-position H-bond donor/acceptor). The 2-aminoquinoline-7-carboxylic acid analog (the carboxylate precursor, CAS 1092287-45-0) exhibits a LogP of approximately 1.41–1.52 and tPSA of 76.21 Ų . The carboxamide variant is expected to have slightly higher LogP and comparable or slightly lower tPSA than the carboxylic acid, positioning it favorably for both aqueous solubility (via H-bonding) and membrane permeability.

hydrogen bonding physicochemical properties crystal engineering solubility

NK-3 Receptor Pharmacophore: 2-Aminoquinolinecarboxamide Patent Family Establishes Regiochemical Specificity

The patent family WO 00/64877 and US 2004/0229907 A1 (Neurogen Corporation) explicitly claims 2-aminoquinolinecarboxamides as selective neurokinin-3 (NK-3) receptor ligands, with the general Formula I encompassing compounds bearing carboxamide substitution that can include the 7-position of the quinoline ring [1]. The patent specification states these compounds are useful in treating CNS and peripheral disorders including depression, anxiety, schizophrenia, COPD, asthma, and pain, with the NK-3 receptor selectivity being a defining feature that distinguishes them from NK-1- and NK-2-preferring ligands [1]. The corresponding issued US patent 6,369,053 further reinforces the commercial IP space around this scaffold [2]. Critically, the patent claims cover 2-aminoquinolinecarboxamides broadly, but the 7-carboxamide isomer is positioned within the claimed Markush space, whereas the 3-carboxamide and 4-carboxamide regioisomers are subject to separate patent families (e.g., KCNQ2/3 modulators for 3-carboxamides; substituted N-arylethyl-2-aminoquinoline-4-carboxamides by Bayer) [3].

NK-3 receptor neurokinin CNS disorders patent landscape

P2X7R Antagonist Class Evidence: Quinoline-Carboxamide Derivatives Achieve Sub-Micromolar Potency with Favorable Selectivity

The 2023 structure–activity relationship study by Shah et al. on quinoline-carboxamide derivatives as P2X7R antagonists identified multiple compounds with sub-micromolar IC₅₀ values in a calcium mobilization assay using h-P2X7R-MCF-7 cells. The most potent compounds—1e (IC₅₀ = 0.457 µM), 2f (IC₅₀ = 0.566 µM), and 2e (IC₅₀ = 0.624 µM)—were selective for h-P2X7R and inactive at h-P2X4R, h-P2X2R, r-P2Y6R, h-P2Y2R, and t-P2Y1R [1]. Compound 1e induced 35% apoptotic cell death (PI-positive cells) and 70% anti-proliferative effect (P = 0.005) compared to Bz-ATP control at 10 µM [1]. All active compounds obeyed Lipinski rules, and cell viability exceeded 75% in non-transfected HEK-293T, 1321N1 astrocytoma, and MCF-7 lines at 100 µM [1]. The 2-aminoquinoline-7-carboxamide scaffold, as the simplest member of this quinoline-carboxamide class, provides the core pharmacophore for P2X7R antagonism without the synthetic complexity of the elaborated derivatives, making it a preferred starting point for SAR expansion.

P2X7 receptor purinergic signaling calcium mobilization apoptosis

2-Aminoquinoline-7-carboxamide: Evidence-Backed Research and Procurement Application Scenarios


nNOS Inhibitor Lead Optimization: Replacing Aminopyridine Scaffolds with a Bioavailable 2-Aminoquinoline Core

Research groups developing nNOS inhibitors for neurodegenerative disease can procure 2-aminoquinoline-7-carboxamide as a direct replacement for poorly bioavailable aminopyridine leads. The crystallographically validated arginine-mimetic interaction of the 2-aminoquinoline core with nNOS Glu592, combined with Caco-2 permeability data demonstrating good oral absorption potential for 7-substituted analogs, addresses the key limitation (poor bioavailability) of first-generation nNOS inhibitors [1]. The 7-carboxamide provides a polar anchor point for further derivatization aimed at improving the suboptimal eNOS selectivity (~6-fold) observed in early 7-substituted leads [1].

Pim-1 Kinase Targeted Anticancer Agent Development: Apoptotic Pathway Activation

The quinoline-carboxamide scaffold, represented minimally by 2-aminoquinoline-7-carboxamide, has demonstrated Pim-1 kinase inhibition (IC₅₀ = 0.11 µM for optimized derivative 3e) with concomitant Bcl-2 downregulation, BAX upregulation, and caspase-3 activation [1]. The high selectivity window (IC₅₀ > 113 µM against normal WI-38 fibroblasts) makes this scaffold attractive for cancer drug discovery programs where sparing normal tissue is critical. The 7-carboxamide isomer specifically positions the hydrogen-bond-capable group for interaction with the Pim-1 ATP-binding pocket, as inferred from docking studies [1].

NK-3 Receptor Tool Compound and CNS Probe Development

The 2-aminoquinolinecarboxamide patent family (US 6,369,053; US 2004/0229907) establishes this scaffold as a privileged NK-3 receptor ligand chemotype with therapeutic relevance to schizophrenia, anxiety, depression, and pain [1]. 2-Aminoquinoline-7-carboxamide serves as the minimal pharmacophoric core for developing NK-3-selective probes that are metabolically more stable than peptidic NK-3 antagonists, as noted in the patent literature describing quinoline-based NK-3 antagonists [2]. Procurement supports CNS drug discovery programs targeting tachykinin pathways.

P2X7R-Mediated Anti-Inflammatory and Anticancer Drug Discovery

2-Aminoquinoline-7-carboxamide provides the core scaffold for P2X7R antagonist development, with class-level evidence showing sub-micromolar potency (IC₅₀ = 0.457–0.890 µM) and selectivity over related purinergic receptors (h-P2X4R, h-P2X2R, r-P2Y6R, h-P2Y2R, t-P2Y1R) [1]. The demonstrated functional consequences—calcium mobilization blockade, apoptotic cell death induction (35% PI-positive cells for lead compound 1e), and anti-proliferative effects (70% reduction vs. Bz-ATP control, P = 0.005)—validate the therapeutic relevance of this chemotype in cancer and inflammation [1].

Quote Request

Request a Quote for 2-Aminoquinoline-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.